3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
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Overview
Description
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C8H4BrF3N2S It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an isothiazolo[5,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to bromination to introduce the bromine atom at the desired position.
Formation of Isothiazole Ring: The brominated pyridine derivative undergoes cyclization with a suitable sulfur source to form the isothiazole ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
- 4-Bromo-3-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
- 3-Chloro-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Uniqueness
3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine is unique due to the specific positioning of the bromine, methyl, and trifluoromethyl groups on the isothiazolo[5,4-b]pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-4-methyl-6-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)13-7-5(3)6(9)14-15-7/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQITGHMHKUCAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NS2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357143 |
Source
|
Record name | 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296797-18-7 |
Source
|
Record name | 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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